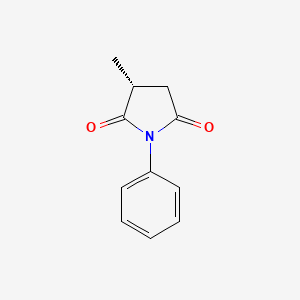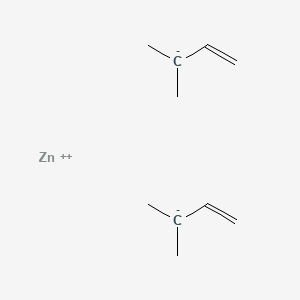
zinc;3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;3-methylbut-1-ene: is an organic compound with the molecular formula C5H10. It is also known by other names such as 3-methyl-1-butene and isopentene . This compound is an alkene, characterized by the presence of a carbon-carbon double bond, which makes it reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation Reaction: One of the methods to prepare 3-methylbut-1-ene involves the hydroboration-oxidation of 3-methylbut-1-yne.
Addition of Water: Another method involves the addition of water in the presence of dilute sulfuric acid (H2SO4) to 3-methylbut-1-yne, following Markovnikov’s rule.
Industrial Production Methods: The industrial production of 3-methylbut-1-ene typically involves the catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 3-methylbut-1-ene.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-methylbut-1-ene can undergo oxidative cleavage with ozone (O3) to form carbonyl compounds.
Hydrohalogenation: When reacting with hydrogen halides (e.g., HBr), 3-methylbut-1-ene undergoes electrophilic addition to form alkyl halides.
Common Reagents and Conditions:
Ozone (O3): Used in oxidative cleavage reactions.
Hydrogen Halides (HBr, HCl): Used in hydrohalogenation reactions.
Borane (BH3) and Hydrogen Peroxide (H2O2): Used in hydroboration-oxidation reactions.
Major Products Formed:
Aldehydes and Ketones: Formed from oxidative cleavage.
Alkyl Halides: Formed from hydrohalogenation reactions.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Combustion Studies: It is used in combustion research to understand the chemical mechanisms of flame reactions and optimize energy output while minimizing pollution.
Industry:
Polymer Production: 3-methylbut-1-ene is used in the production of polymers and copolymers, which have applications in various industries including packaging and automotive.
Mécanisme D'action
The mechanism of action of 3-methylbut-1-ene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example, in hydrohalogenation, the double bond reacts with hydrogen halides to form carbocations, which then combine with halide ions to form alkyl halides . In oxidative cleavage, the double bond reacts with ozone to form ozonides, which are then reduced to form carbonyl compounds .
Comparaison Avec Des Composés Similaires
2-methylbut-1-ene: Another isomer of butene with a similar structure but different reactivity.
1-butene: A linear alkene with a similar carbon-carbon double bond but without the methyl group.
Uniqueness: 3-methylbut-1-ene is unique due to its branched structure, which affects its reactivity and the types of products formed in chemical reactions. Its branched structure also makes it a valuable intermediate in the synthesis of various chemicals and materials .
Propriétés
Numéro CAS |
66094-28-8 |
|---|---|
Formule moléculaire |
C10H18Zn |
Poids moléculaire |
203.6 g/mol |
Nom IUPAC |
zinc;3-methylbut-1-ene |
InChI |
InChI=1S/2C5H9.Zn/c2*1-4-5(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
Clé InChI |
RHWVNFXGVDIUHS-UHFFFAOYSA-N |
SMILES canonique |
C[C-](C)C=C.C[C-](C)C=C.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)
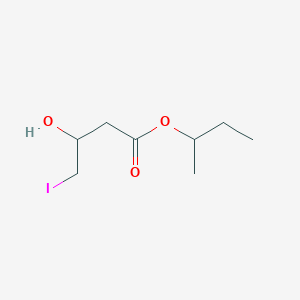
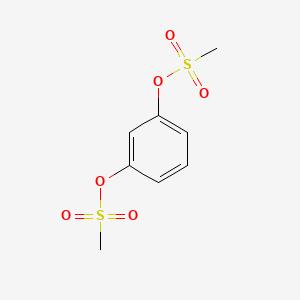
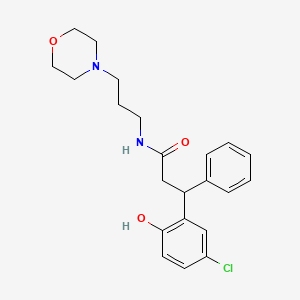
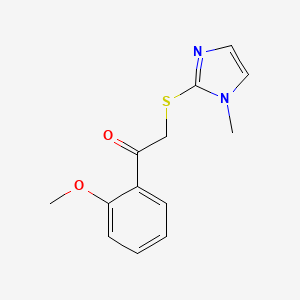
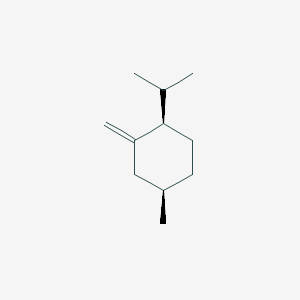
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)


![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
